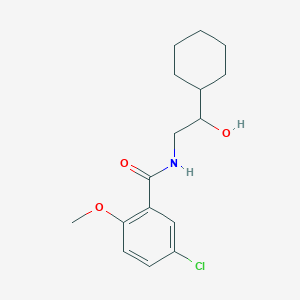

5-chloro-N-(2-cyclohexyl-2-hydroxyethyl)-2-methoxybenzamide

Descripción

5-Chloro-N-(2-cyclohexyl-2-hydroxyethyl)-2-methoxybenzamide is a substituted benzamide derivative characterized by a central benzamide scaffold with a 5-chloro-2-methoxy substitution pattern. The compound features a 2-cyclohexyl-2-hydroxyethyl group attached to the amide nitrogen.

Propiedades

IUPAC Name |

5-chloro-N-(2-cyclohexyl-2-hydroxyethyl)-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClNO3/c1-21-15-8-7-12(17)9-13(15)16(20)18-10-14(19)11-5-3-2-4-6-11/h7-9,11,14,19H,2-6,10H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPTZPOVJIVCSLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCC(C2CCCCC2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-cyclohexyl-2-hydroxyethyl)-2-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Reduction: Conversion of the nitro group to an amine group.

Acylation: Formation of the benzamide structure.

Substitution: Introduction of the chloro group.

Addition: Attachment of the cyclohexyl-2-hydroxyethyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

5-chloro-N-(2-cyclohexyl-2-hydroxyethyl)-2-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: Conversion of the hydroxyethyl group to a carbonyl group.

Reduction: Reduction of the chloro group to a hydrogen atom.

Substitution: Replacement of the chloro group with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Reagents such as sodium hydroxide (NaOH) or other nucleophiles under basic conditions.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of the corresponding hydrocarbon.

Substitution: Formation of various substituted benzamides.

Aplicaciones Científicas De Investigación

5-chloro-N-(2-cyclohexyl-2-hydroxyethyl)-2-methoxybenzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 5-chloro-N-(2-cyclohexyl-2-hydroxyethyl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 5-chloro-N-(2-cyclohexyl-2-hydroxyethyl)-2-methoxybenzamide and related benzamide derivatives:

Key Observations:

Glibenclamide’s sulfonamide group is critical for high-affinity SUR1 binding and insulin secretion . Compound 14 () demonstrates that sulfonamide modifications (e.g., dibutylsulfamoyl) can shift activity toward NLRP3 inflammasome inhibition, highlighting the role of sulfonamide substituents in target selectivity. Metoclopramide () lacks sulfonamide groups but retains a benzamide core, enabling dopamine receptor antagonism instead of SUR1 modulation.

Sulfonamide-containing analogs (e.g., glibenclamide, Compound 14) exhibit longer plasma half-lives due to stronger protein binding, whereas non-sulfonamide derivatives like metoclopramide are metabolized more rapidly via cytochrome P450 enzymes .

Therapeutic Potential Glibenclamide’s well-documented role in diabetes and neuroprotection underscores the importance of the sulfonamide-phenethyl motif for SUR1/KATP interactions . The absence of sulfonamide in the target compound suggests divergent applications, possibly in metabolic disorders requiring alternative receptor modulation or reduced off-target effects (e.g., cardiovascular safety concerns associated with sulfonylureas) .

Research Findings and Mechanistic Insights

- Glibenclamide Analogs : The sulfamoyl group is essential for ATP-dependent K+ channel blockade, triggering insulin secretion. Modifications to this group (e.g., dibutylsulfamoyl in Compound 14) reduce pancreatic activity but enable anti-inflammatory effects .

- Hydroxyethyl vs. Sulfonamide: The hydroxyl group in the target compound may facilitate hydrogen bonding with non-canonical targets (e.g., glucose transporters like GLUT2), as seen in crude plant extracts with flavanones .

- Cyclohexyl vs. Aromatic Substituents : Cyclohexyl groups improve lipid solubility and blood-brain barrier penetration compared to aromatic substituents, as observed in glibenclamide’s CNS effects .

Actividad Biológica

5-chloro-N-(2-cyclohexyl-2-hydroxyethyl)-2-methoxybenzamide is a synthetic compound with a unique chemical structure that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, including medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Chloro group : Enhances biological activity through electron-withdrawing effects.

- Cyclohexyl group : Contributes to lipophilicity and possibly influences receptor binding.

- Hydroxyethyl group : May play a role in solubility and interaction with biological targets.

- Methoxybenzamide moiety : Provides a platform for further modifications and potential therapeutic effects.

The mechanism of action of this compound involves its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may modulate enzyme activity or receptor function, leading to various pharmacological effects. The exact pathways involved remain under investigation, but potential interactions include:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, impacting cellular functions.

- Receptor Modulation : It could act as an agonist or antagonist at specific receptors, influencing physiological responses.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. Its effectiveness can be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anti-inflammatory Effects

In vitro studies have indicated that the compound may reduce inflammation by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.

Anticancer Potential

Preliminary research has explored the anticancer properties of the compound. It has shown promise in inhibiting the proliferation of cancer cell lines, particularly those related to breast and lung cancers.

Case Studies

- Study on Antimicrobial Activity : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant strains. Results indicated significant inhibition, supporting its potential as a lead compound for antibiotic development .

- Anti-inflammatory Research : In a controlled experiment, the compound was administered to murine models of inflammation. The results demonstrated a marked reduction in inflammatory markers compared to controls, suggesting a viable pathway for therapeutic use .

- Anticancer Investigations : A recent study assessed the effects of this compound on various cancer cell lines using MTT assays. The findings revealed that it significantly reduced cell viability in a dose-dependent manner, indicating its potential as an anticancer agent .

Q & A

Basic: What are the established synthetic routes for 5-chloro-N-(2-cyclohexyl-2-hydroxyethyl)-2-methoxybenzamide?

Answer:

The synthesis typically involves multi-step reactions starting with substituted benzoyl chlorides and amines. For example:

- Step 1: Coupling of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acyl chloride.

- Step 2: Reaction with 2-cyclohexyl-2-hydroxyethylamine under nitrogen atmosphere in anhydrous dichloromethane, using pyridine as a base to neutralize HCl byproducts .

- Purification: Column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures to achieve >99% purity .

Key optimization factors include reaction temperature (0–25°C), stoichiometric ratios (1:1.2 amine:acyl chloride), and inert conditions to prevent hydrolysis .

Basic: Which spectroscopic methods are used for characterizing this compound?

Answer:

Critical characterization techniques include:

- 1H/13C-NMR: To confirm substituent positions and stereochemistry. For example, methoxy protons resonate at δ3.8–4.1 ppm, while hydroxyethyl protons appear as multiplet signals at δ1.2–2.0 ppm (cyclohexyl) and δ3.5–4.0 ppm (hydroxyethyl) .

- Mass Spectrometry (ESI-MS): To verify molecular weight (e.g., [M+H]+ at m/z 380–385) .

- HPLC: Reverse-phase methods (C18 columns, acetonitrile/water gradients) assess purity (>98%) and stability under varying pH/temperature .

Advanced: How can researchers optimize the synthetic yield of this compound?

Answer:

Yield optimization strategies include:

- Catalyst Screening: Use coupling agents like HATU or EDCI to enhance amide bond formation efficiency .

- Solvent Selection: Anhydrous THF or DMF improves solubility of intermediates, reducing side reactions .

- Temperature Control: Slow addition of acyl chloride to the amine at 0°C minimizes exothermic side reactions .

- Workup Optimization: Liquid-liquid extraction (e.g., ethyl acetate/water) removes unreacted starting materials, improving crude purity prior to chromatography .

Advanced: What strategies are recommended for resolving contradictions in reported biological activities?

Answer:

Contradictions often arise from:

- Variability in Assay Conditions: Standardize cell lines (e.g., HepG2 for cytotoxicity) and incubation times (24–72 hours) to reduce discrepancies .

- Compound Stability: Monitor degradation via HPLC under assay conditions (e.g., PBS buffer, 37°C) to confirm bioactivity correlates with intact compound .

- Control Experiments: Include positive controls (e.g., known enzyme inhibitors) and validate target engagement using competitive binding assays .

Advanced: How do structural modifications influence the compound’s pharmacological profile?

Answer:

Key structure-activity relationships (SAR) include:

- Halogen Substitution: Chlorine at the 5-position enhances hydrophobic interactions with target enzymes, while fluorine analogs may alter binding kinetics .

- Hydroxyethyl Chain: Cyclohexyl groups improve metabolic stability compared to aryl substitutions, reducing CYP450-mediated degradation .

- Methoxy Group: Removal or substitution (e.g., ethoxy) decreases solubility but may increase membrane permeability .

SAR studies should employ molecular docking (e.g., AutoDock Vina) and mutagenesis to validate hypothesized interactions .

Basic: What are the key physicochemical properties affecting experimental handling?

Answer:

Critical properties include:

- Solubility: Slightly soluble in water (<0.1 mg/mL), requiring DMSO or ethanol for stock solutions .

- Melting Point: 169–174°C, indicating thermal stability during lyophilization .

- Storage: Store at –20°C under desiccation to prevent hydrolysis of the amide bond .

- Collision Cross-Section (CCS): Predicted CCS values (184–192 Ų via ion mobility) aid in LC-MS method development .

Advanced: What in vitro models are appropriate for evaluating its mechanism of action?

Answer:

Recommended models:

- Enzyme Inhibition: Fluorescence-based assays (e.g., NADPH depletion for oxidoreductases) with IC50 determination .

- Receptor Binding: Radioligand displacement assays (e.g., [3H]-labeled competitors) using purified GPCRs or nuclear receptors .

- Cellular Models: Primary hepatocytes for metabolic studies or cancer cell lines (e.g., MCF-7) for apoptosis/cell cycle analysis via flow cytometry .

Dose-response curves (0.1–100 µM) and time-course experiments are critical to distinguish direct effects from off-target activity .

Advanced: How to design structure-activity relationship (SAR) studies for this benzamide derivative?

Answer:

SAR study design should include:

- Analog Synthesis: Systematic modification of substituents (e.g., cyclohexyl → phenyl, methoxy → ethoxy) .

- Biological Screening: Parallel testing in enzymatic (e.g., kinase inhibition) and cellular (e.g., antiproliferative) assays .

- Computational Modeling: MD simulations (AMBER/CHARMM) to predict binding modes and guide rational design .

- Pharmacokinetic Profiling: Assess LogP (ChromLogD), metabolic stability (microsomal incubation), and plasma protein binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.